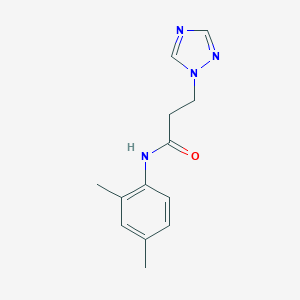

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: is a chemical compound that features a triazole ring and a substituted phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

Substitution Reaction: The triazole ring is then attached to a propanamide backbone through a substitution reaction.

Introduction of the Phenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can participate in various substitution reactions, especially at the triazole ring and the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions for substitution reactions often involve the use of bases or acids as catalysts.

Major Products:

Oxidation Products: Oxidized derivatives of the phenyl ring.

Reduction Products: Dihydrotriazole derivatives.

Substitution Products: Various substituted triazole and phenyl derivatives.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Drug Development: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Mécanisme D'action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalytic applications. In biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

- N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

- N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)pentanamide

Comparison:

- Structural Differences: The primary difference lies in the length of the carbon chain attached to the triazole ring.

- Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties.

- Applications: While similar compounds may share some applications, the specific properties of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide make it unique for certain uses, such as its potential in drug development and materials science.

Activité Biologique

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, with CAS number 927640-25-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various research findings and case studies.

- Molecular Formula : C13H16N4O

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a triazole ring, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Activity

A study published in Pharmaceuticals assessed the anti-inflammatory effects of various 1,2,4-triazole derivatives, including this compound. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS) and phytohemagglutinin (PHA). The data showed a reduction in TNF-α levels by approximately 44–60% at specific concentrations ( ).

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival ( ).

3. Antiproliferative Activity

The antiproliferative effects of the compound were evaluated against cancer cell lines. Studies indicated that it exhibited cytotoxicity with IC50 values in the micromolar range against several cancer types. Notably, it showed significant activity against MCF-7 breast cancer cells ( ). This suggests potential for development as an anticancer agent.

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the triazole ring is essential for its interaction with biological targets. Modifications to the phenyl group and the amide linkage have been shown to enhance or diminish its pharmacological effects ( ).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-3-4-12(11(2)7-10)16-13(18)5-6-17-9-14-8-15-17/h3-4,7-9H,5-6H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNSGGJCNIIPQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN2C=NC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.